(2Z)-3-(naphthalen-1-yl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile
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Overview
Description
(2Z)-3-(naphthalen-1-yl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile is an organic compound that features a naphthalene ring, a pyrrole ring, and a phenyl ring connected through a propenenitrile linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(naphthalen-1-yl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile typically involves the following steps:
Formation of the propenenitrile linker: This can be achieved through a Knoevenagel condensation reaction between a naphthaldehyde derivative and a malononitrile in the presence of a base such as piperidine.
Coupling with the pyrrole and phenyl rings: The resulting intermediate can then undergo a Suzuki-Miyaura cross-coupling reaction with a boronic acid derivative of the pyrrole and phenyl rings in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(naphthalen-1-yl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-3-(naphthalen-1-yl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules, particularly in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology and Medicine
In biology and medicine, this compound may be explored for its potential pharmacological properties, such as anti-inflammatory or anticancer activities, due to the presence of the naphthalene and pyrrole moieties.
Industry
In industry, the compound could be utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of (2Z)-3-(naphthalen-1-yl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile would depend on its specific application. For instance, in organic electronics, the compound’s electronic properties would be crucial, involving interactions with molecular orbitals and charge carriers. In pharmacology, the compound might interact with specific enzymes or receptors, modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(naphthalen-1-yl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile: An isomer with a different configuration around the double bond.
(2Z)-3-(naphthalen-1-yl)-2-[4-(1H-imidazol-1-yl)phenyl]prop-2-enenitrile: A similar compound with an imidazole ring instead of a pyrrole ring.
Uniqueness
(2Z)-3-(naphthalen-1-yl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile is unique due to its specific combination of aromatic rings and the propenenitrile linker, which can impart distinct electronic and steric properties, making it valuable for specialized applications.
Properties
CAS No. |
866020-01-1 |
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Molecular Formula |
C23H16N2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
3-naphthalen-1-yl-2-(4-pyrrol-1-ylphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C23H16N2/c24-17-21(16-20-8-5-7-19-6-1-2-9-23(19)20)18-10-12-22(13-11-18)25-14-3-4-15-25/h1-16H |
InChI Key |
NKXFPNUGHWTIKP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C(C#N)C3=CC=C(C=C3)N4C=CC=C4 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C(C#N)C3=CC=C(C=C3)N4C=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
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